molecular formula C9H7F3O2 B1346450 3,3,3-Trifluoro-2-phenylpropionic Acid CAS No. 56539-85-6

3,3,3-Trifluoro-2-phenylpropionic Acid

Cat. No. B1346450
CAS RN: 56539-85-6
M. Wt: 204.15 g/mol
InChI Key: HQRSIMQXCAWAJB-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-phenylpropionic acid is a compound that belongs to the class of organic compounds known as trifluoromethylated phenylpropionates. These compounds are characterized by the presence of a trifluoromethyl group attached to a phenylpropionic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule.

Synthesis Analysis

The synthesis of trifluoromethylated compounds, such as 3,3,3-trifluoro-2-phenylpropionic acid, can be achieved through various methods. One approach is the electrochemical oxidation of 3-hydroxy-2-trifluoromethylpropionic acid, which can produce trifluoromethylated alcohols and other derivatives in good yields . Another method involves the resolution of racemic mixtures of trifluoromethylated acids using chiral diols, which allows for the isolation of enantiomerically pure acids .

Molecular Structure Analysis

The molecular structure of trifluoromethylated phenylpropionic acid derivatives has been studied using techniques such as X-ray powder diffraction and quantum mechanical calculations. These studies reveal that the compounds can form various intermolecular hydrogen bonds, contributing to their crystal structures and stability . The presence of the trifluoromethyl group can also influence the electronic properties of the molecule, as seen in the case of the (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropionic acid ester, which exhibits a unique orientation of its substituents .

Chemical Reactions Analysis

Trifluoromethylated phenylpropionic acids can participate in a range of chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze the dehydrative condensation between carboxylic acids and amines, which is a useful reaction for the synthesis of amides, including α-dipeptides . Additionally, phenylpropionic acids can undergo transformations such as dehydrogenation when adsorbed on metal surfaces, as demonstrated by the SERS studies of 3-phenylpropionic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpropionic acid derivatives, including those with trifluoromethyl groups, are influenced by their molecular structure. The dissociation constants and thermodynamic parameters of these compounds can be determined using techniques like potentiometric titration, which provides insights into their acid-base behavior in solution . The crystal structure analysis also contributes to understanding the solid-state properties, such as the formation of supramolecular architectures through hydrogen bonding .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of esters derived from 3,3,3-Trifluoro-2-phenylpropionic acid has been studied, providing insights into their molecular configuration and intermolecular interactions. For example, the structure of the (2R)-3,3,3-trifluoro-2methoxy-2-phenylpropionic acid ester of trans-4-tert-butylcyclohexanol was determined using crystallography, revealing unique orientations and geometrical parameters of the compound (Doesburg, Petit, & Merckx, 1982).

Microbial Reduction and Enantioselection

Studies have explored the microbial reduction of compounds similar to 3,3,3-Trifluoro-2-phenylpropionic acid. The stereoselective reduction by microorganisms demonstrates differences in chemo- and stereoselectivities influenced by electronic and steric properties. Such research contributes to understanding how biological systems can selectively reduce similar compounds (Arnone et al., 1998).

Biocatalysis for Enantiomerically Pure Acids

A novel study utilized a specific amidase from Klebsiella oxytoca to produce enantiomerically pure forms of related compounds. This demonstrates the potential of using biocatalysis for the synthesis of stereo-specific compounds, which is essential in pharmaceutical and chemical industries (Shaw et al., 2002).

Enzymatic and Biocatalytic Synthesis

A study identified and characterized a novel cobalt-dependent amidase from Burkholderia phytofirmans for the synthesis of enantiomerically pure acids. This research highlights the application of biotechnology in synthesizing chiral building blocks, crucial for pharmaceutical development (Wu, Zheng, Tang, & Zheng, 2017).

Ruthenium-Catalyzed Redox Transformations

Research has been conducted on the ruthenium-catalyzed conversion of cinnamaldehyde into 3-phenylpropionic acid, an intermediate for the anti-AIDS drug Indinavir. This showcases the role of metal-catalyzed reactions in producing pharmaceutical intermediates (Vries, Roelfes, & Green, 1998).

Microwave-Assisted Synthesis

A study reported on the microwave-assisted synthesis of substituted 3-phenylpropionic acids from benzaldehydes. This method offers a rapid and efficient route for synthesizing compounds, highlighting advancements in chemical synthesis techniques (Sharma, Joshi, & Sinha, 2003).

Safety And Hazards

When handling 3,3,3-Trifluoro-2-phenylpropionic acid, personal protective equipment and face protection should be worn. It should not come into contact with the eyes, skin, or clothing. Dust formation should be avoided and adequate ventilation should be ensured. Ingestion and inhalation should be avoided. Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Future Directions

3,3,3-Trifluoro-2-phenylpropionic acid is used in the synthesis of Cinacalcet and also participates in the boron-catalyzed N-alkylation of amines of carboxylic acids . This suggests potential future directions in the development of new synthetic methods and pharmaceutical applications.

properties

IUPAC Name

3,3,3-trifluoro-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7(8(13)14)6-4-2-1-3-5-6/h1-5,7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRSIMQXCAWAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301869
Record name 3,3,3-trifluoro-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-phenylpropionic Acid

CAS RN

56539-85-6
Record name 56539-85-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3,3-trifluoro-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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O=C(O)C(c1ccccc1)(C(F)(F)F)C(F)(F)F
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Synthesis routes and methods II

Procedure details

2.9 g (10 millimole) of methyl ester of α,α-bis(trifluoromethyl)phenylacetic acid, 2.5 g (63 millimole) of sodium hydroxide, 3.0 g of water and 3.0 ml of methanol were charged into an eggplant-type flask having a capacity of 100 ml, provided with a marine-type condenser and refluxed at a bath temperature of 90° C. for 6 hours. Methanol was distilled off from the reaction mixture under reduced pressure, and the residue was dissolved in 30 ml of 3N hydrochloric acid and then extracted with ether. The ether layer was dried with anhydrous MgSO4 and then concentrated under reduced pressure. The thus obtained residue was subjected to silica gel column chromatography, using n-hexane/dichloromethane as a mobile phase, whereby 1.26 g of α-(trifluoromethyl)phenylacetic acid was obtained (yield: 62%).
[Compound]
Name
methyl ester
Quantity
2.9 g
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reactant
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α,α-bis(trifluoromethyl)phenylacetic acid
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0 (± 1) mol
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2.5 g
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3 g
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reactant
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3 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
H Boussac, J Crassous, JP Dutasta, L Grosvalet… - Tetrahedron …, 2002 - Elsevier
The resolution of racemic bromofluoroacetic acid (BrFHCCO 2 H) 1 was effected by crystallisation of its diastereoisomeric α-methylbenzylamine salts. The crystal structure of the p salt (+)…
Number of citations: 11 www.sciencedirect.com
G Németh, R Kapiller-Dezsőfi, G Lax, G Simig - Tetrahedron, 1996 - Elsevier
Highly stereoselective eliminations were achieved by acid-catalysed dehydration of 1-(4-alkoxy)-3,3,3-trifluoro-1,2-diphenylpropan-1-ols (10, 11, 15). The influence of the trifluoromethyl …
Number of citations: 39 www.sciencedirect.com

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